molecular formula C18H29ClN2O3 B5228605 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride

3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride

Cat. No.: B5228605
M. Wt: 356.9 g/mol
InChI Key: XWUPKNFXVHRPEW-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride is a chemical compound with a unique structure that combines a benzamide moiety with a tetramethylpiperidine group. This compound is known for its stability and solubility in water and alcohols, making it useful in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride typically involves the reaction of 3,4-dimethoxybenzoic acid with 2,2,6,6-tetramethylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The tetramethylpiperidine moiety can undergo conversion to a dimethylpyrrolidine by cytochrome P450 enzymes, involving nitroxide radicals and heme iron. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
  • 2,2,6,6-tetramethylpiperidine
  • 2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and solubility make it particularly valuable in various applications .

Properties

IUPAC Name

3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3.ClH/c1-17(2)10-13(11-18(3,4)20-17)19-16(21)12-7-8-14(22-5)15(9-12)23-6;/h7-9,13,20H,10-11H2,1-6H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUPKNFXVHRPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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